

Methyl 9-Formylnonanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 9-Formylnonanoate

Methyl 9-Formylnonanoate, also known as 9-Formylnonanoic Acid Methyl Ester, is a bifunctional organic compound featuring both a methyl ester and an aldehyde group.^{[1][2]} This structure makes it a valuable intermediate in organic synthesis. It is a colorless to light yellow, clear liquid at room temperature.^[1]

Key Physicochemical Data:

Property	Value	Source
CAS Number	14811-73-5	[1] [2] [3] [4] [5] [6]
Molecular Formula	C11H20O3	[1] [2]
Molecular Weight	200.28 g/mol	[1] [5]
Boiling Point	121°C at 3 mmHg	[1]
Physical State	Liquid	[1] [2]
Purity	>95.0% (GC)	[1] [2]

Hazard Identification and Risk Assessment: A Case of Contradictory Data

A critical aspect of handling any chemical is a thorough understanding of its potential hazards. In the case of **Methyl 9-Formylnonanoate**, a review of available safety data reveals conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

One Safety Data Sheet (SDS) from a supplier states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, and therefore does not have assigned hazard statements or pictograms.[\[2\]](#)

However, other sources indicate that **Methyl 9-Formylnonanoate** may be classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

This discrepancy underscores a crucial principle of chemical safety: always consult the specific Safety Data Sheet provided by the supplier from whom the chemical was procured. In the absence of a definitive, universally accepted hazard classification, a conservative approach is warranted. Therefore, this guide will recommend handling procedures appropriate for a compound with the potential for oral toxicity and irritation to the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for irritation and the general nature of handling liquid organic chemicals, robust engineering controls and appropriate PPE are essential.

Engineering Controls

All manipulations of **Methyl 9-Formylnonanoate** should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any potential vapors or mists.^[7] An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.^[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents a baseline recommendation:

- Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.^[9] For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.^{[8][9]}
- Skin and Body Protection:
 - Gloves: Chemical-resistant gloves are required. While specific compatibility data for **Methyl 9-Formylnonanoate** is not readily available, nitrile or butyl rubber gloves are generally recommended for handling aldehydes.^[8] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.
 - Clothing: A laboratory coat or chemical-resistant apron should be worn over personal clothing.^[9] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.^[8]
- Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.^[9] If work must be performed outside of a fume hood and there is a potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge should be used.^[10]

*Figure 1: Personal Protective Equipment (PPE) selection workflow for handling **Methyl 9-Formylnonanoate**.*

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment and ensuring the stability of **Methyl 9-Formylnonanoate**.

Handling

- Avoid contact with skin, eyes, and clothing.[10]
- Avoid breathing vapors or mists.[10]
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.
- Use only in a well-ventilated area, preferably a chemical fume hood.[8]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
- Keep away from heat, sparks, and open flames.[10][11]
- Some suppliers recommend storing under an inert atmosphere and refrigerated (0-10°C), noting that the compound may be air and heat sensitive.[1] Always refer to the supplier's specific storage recommendations.
- Segregate from incompatible materials such as strong oxidizing agents.[10] Improper storage of chemicals can lead to dangerous reactions.[12]

Emergency Procedures: Spill, Exposure, and Fire Response

Proactive planning is essential for a swift and effective response to any laboratory emergency.

Spill Response

The appropriate response to a spill depends on its size and the hazards of the material.

- Minor Spill (contained, small volume):
 - Alert personnel in the immediate area.
 - Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[9][13] Do not use combustible materials like sawdust.[9]
 - Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[9]
 - Clean the spill area with soap and water.[14]
- Major Spill (large volume, uncontained, or in a poorly ventilated area):
 - Evacuate the laboratory immediately and close the door.
 - Alert others in the vicinity and notify your institution's emergency response team.[13]
 - Prevent entry into the affected area.
 - Provide the emergency response team with the Safety Data Sheet and any other relevant information.

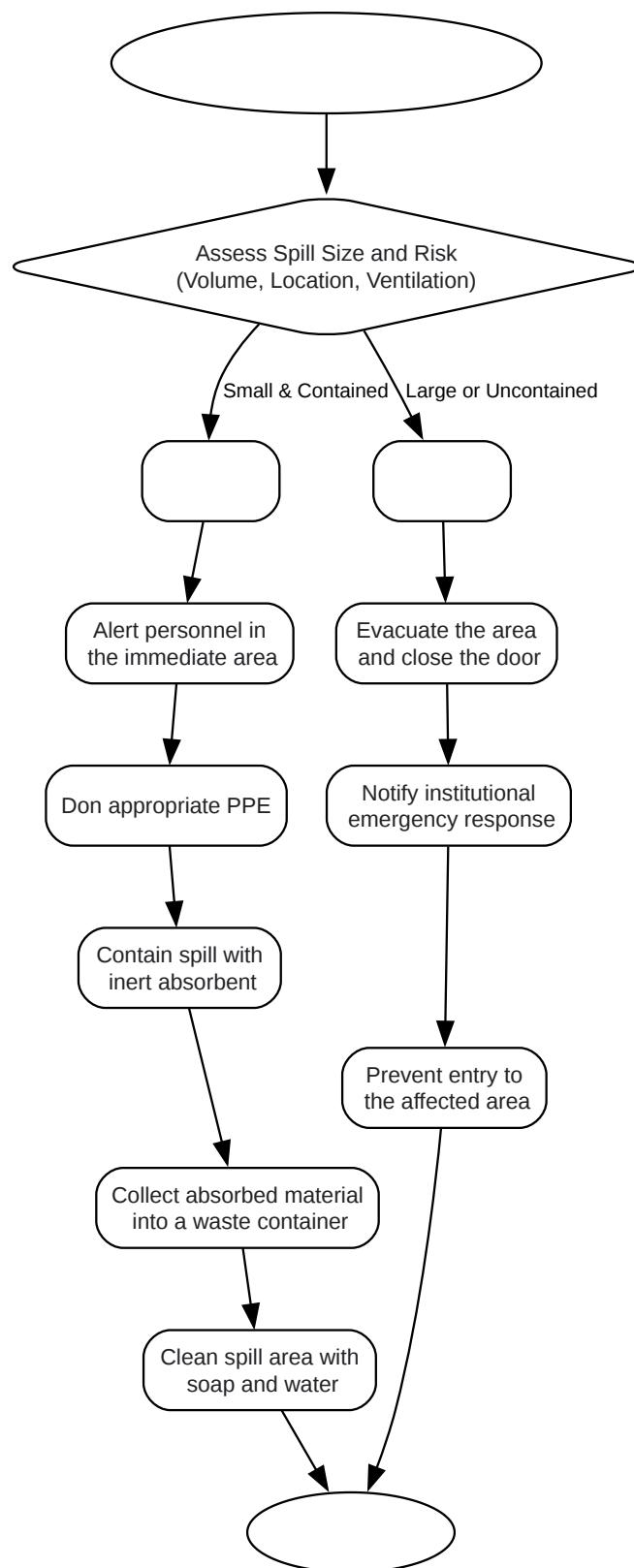

[Click to download full resolution via product page](#)

Figure 2: Decision tree for responding to a spill of **Methyl 9-Formylnonanoate**.

First Aid Measures

- Inhalation: Remove the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[\[2\]](#)
- Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water.[\[2\]](#) If skin irritation occurs, seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#) If eye irritation persists, get medical advice/attention.[\[2\]](#)
- Ingestion: Rinse mouth with water. If the person feels unwell, call a poison center or doctor. [\[15\]](#)

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[\[15\]](#)
- Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[\[10\]](#)
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

The disposal of **Methyl 9-Formylnonanoate** and any contaminated materials must be managed as chemical waste in strict accordance with all local, regional, and national regulations.[\[8\]](#)

- Waste Segregation: Do not mix waste containing **Methyl 9-Formylnonanoate** with other waste streams.[\[8\]](#)
- Containerization: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.

- Disposal: Contact your institution's environmental health and safety department to arrange for proper disposal. Do not dispose of down the drain.

Conclusion

While some data suggests **Methyl 9-Formylnonanoate** is not a hazardous substance, the presence of conflicting information necessitates a cautious and prudent approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The foundational principle of laboratory safety remains paramount: always consult the specific Safety Data Sheet provided by your supplier and conduct a thorough risk assessment before beginning any new experimental protocol.

References

- Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester Medical Center.
- Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. NIOSH.
- Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. U.S. Department of Labor.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation.
- Augusta University. (n.d.). Chemical Spill Response. Environmental Health and Safety.
- Arctom. (n.d.). CAS NO. 14811-73-5 | 9-Formylnonanoic Acid Methyl Ester.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills.
- Stanford University. (n.d.). Acetaldehyde Safety Data Sheet. Environmental Health & Safety.
- Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management & Safety.
- Health and Safety Department, University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Environmental Health and Safety Office, University of Georgia. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
- University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 9-Formylnonanoate | 14811-73-5 | TCI EUROPE N.V. [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. arctomsci.com [arctomsci.com]
- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Methyl 9-Formylnonanoate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. Chemical Spill Response [augusta.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 9-Formylnonanoate: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180726#methyl-9-formylnonanoate-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com